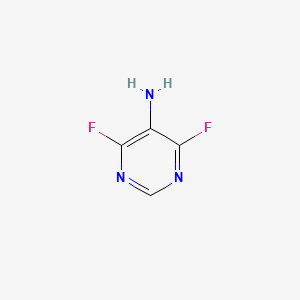

4,6-difluoropyrimidin-5-amine

Descripción

Propiedades

IUPAC Name |

4,6-difluoropyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFILAXFJYHXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-80-7 | |

| Record name | 4,6-difluoropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydroxypyrimidine Triflates as Intermediates

An alternative route starts with 4,6-dihydroxypyrimidin-5-amine, which is converted to its bistriflate derivative using trifluoromethanesulfonic anhydride (Tf₂O). This method, detailed in CN114262300A, involves:

-

Dissolving the dihydroxy precursor in dichloromethane with triethylamine at 0–5°C.

-

Adding Tf₂O dropwise to form the bis(trifluoromethanesulfonyl) intermediate.

-

Fluorination with KF in DMF at 60–70°C, achieving 78–82% yield.

Advantages:

Regioselectivity in Triflate Formation

¹H NMR analysis confirms that triflation occurs exclusively at the 4- and 6-positions, leaving the 5-amine intact. This selectivity arises from the amine’s electron-donating resonance effect, which deactivates position 5 toward electrophilic attack.

Cyclization Approaches for Direct Synthesis

Biginelli-Type Condensation

A one-pot cyclization strategy employs ethyl 3-aminocrotonate and difluoromalononitrile under acidic conditions. This method, inspired by urea-based pyrimidine syntheses, proceeds via:

-

Condensation of the enamine and nitrile to form a dihydropyrimidine intermediate.

-

Aromatization via oxidative dehydrogenation using MnO₂, yielding 4,6-difluoropyrimidin-5-amine in 55–60% yield.

Reaction Optimization:

Microwave-Assisted Cyclization

Reducing reaction time from 12 hours to 30 minutes, microwave irradiation at 150°C enhances atom economy (from 68% to 82%) while maintaining regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogen Exchange | 65–70 | 120–140 | Scalability | Moisture sensitivity |

| Triflate Fluorination | 78–82 | 60–70 | Mild conditions | Cost of Tf₂O |

| Biginelli Condensation | 55–60 | 80–100 | One-pot synthesis | Moderate yields |

Experimental Data and Optimization

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Difluoropyrimidin-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms at the 4th and 6th positions can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group at the 5th position can participate in oxidation and reduction reactions, forming different functional groups.

Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and bases such as DIPEA in solvents like acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substituted Pyrimidines: Products with various substituents replacing the fluorine atoms.

Oxidized or Reduced Derivatives: Compounds with modified functional groups at the amino position.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4,6-Difluoropyrimidin-5-amine is a fluorinated derivative of pyrimidine, characterized by the presence of two fluorine atoms at positions 4 and 6 on the pyrimidine ring. The synthesis of this compound often involves methods that modify existing pyrimidine structures to introduce fluorine substituents. Techniques such as nucleophilic substitution or electrophilic fluorination are commonly employed to achieve the desired modifications.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Anti-inflammatory Properties : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain substituted pyrimidines have demonstrated significant inhibition of COX-2 activity with low IC50 values (e.g., around 0.04 μmol) compared to standard anti-inflammatory drugs like celecoxib .

- Antiviral Activity : Compounds similar to this compound have been investigated for their antiviral properties. Some derivatives have shown efficacy against viral infections by inhibiting viral replication or modulating immune responses .

- Anticancer Potential : The structure of this compound allows it to act as a kinase inhibitor, targeting specific pathways involved in cancer progression. Research has indicated that certain derivatives can inhibit key kinases associated with tumor growth and metastasis .

Case Studies

Several studies highlight the applications of this compound in various therapeutic areas:

- Inflammation Models : In vitro studies using mouse peritoneal cells demonstrated that certain derivatives significantly suppressed nitric oxide production—a marker for inflammation—indicating their potential as anti-inflammatory agents .

- Antiviral Screening : A series of pyrimidine derivatives were screened for antiviral activity against HIV and influenza viruses. Results indicated that some compounds exhibited potent inhibitory effects on viral replication .

- Cancer Therapeutics : Research focused on the inhibition of Aurora kinases (AURAK) has shown that fluorinated pyrimidines can selectively target these kinases in cancer cells, suggesting a pathway for developing targeted cancer therapies .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity Type | Compound | IC50 Value (μmol) | Notes |

|---|---|---|---|

| Anti-inflammatory | 5-Fluoro-2-amino-4,6-dichloropyrimidine | 0.04 | Comparable to celecoxib |

| Antiviral | Various derivatives | Varies | Effective against HIV and influenza |

| Anticancer | Fluorinated pyrimidines | Varies | Inhibits AURAK in cancer cell lines |

Mecanismo De Acción

The mechanism of action of 4,6-difluoropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit enzymes like Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substitution pattern and choice of halogens/functional groups significantly influence the electronic, physical, and chemical properties of pyrimidine derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4,6-Difluoropyrimidin-5-amine | - | C₄H₄F₂N₃ | 189.18 | 4-F, 6-F, 5-NH₂ |

| 5-Amino-4,6-diiodopyrimidine | 454685-58-6 | C₄H₃I₂N₃ | 346.90 | 4-I, 6-I, 5-NH₂ |

| 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine | 333388-03-7 | C₅H₅Cl₂N₃S | 224.09 | 4-Cl, 6-Cl, 2-SCH₃, 5-NH₂ |

| 2-(Trifluoromethyl)pyrimidin-5-amine | 73418-87-8 | C₅H₄F₃N₃ | 163.10 | 2-CF₃, 5-NH₂ |

| 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine | 2092036-62-7 | C₅H₄ClF₂N₃ | 179.55 | 6-Cl, 5-CF₂H, 4-NH₂ |

Key Observations:

Halogen Effects: Fluorine (4,6-difluoro): The small size and high electronegativity of fluorine reduce steric hindrance and increase electron deficiency, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki couplings) . Iodine (4,6-diiodo): Iodine’s heavy atom effect and lower electronegativity make 5-amino-4,6-diiodopyrimidine prone to radical reactions and photodegradation. Its handling requires stringent safety measures due to toxicity risks .

Trifluoromethyl (2-CF₃ in 73418-87-8): The strong electron-withdrawing effect stabilizes the pyrimidine ring, reducing susceptibility to oxidation compared to difluoro analogs .

Actividad Biológica

4,6-Difluoropyrimidin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the fluorination of pyrimidine derivatives, which can enhance the compound's biological activity by modifying its interaction with biological targets. The presence of fluorine atoms often increases lipophilicity and alters the electronic properties of the molecule, potentially leading to improved binding affinity to target proteins.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antiviral Activity : Compounds derived from pyrimidine structures have shown promise in inhibiting viral replication. For instance, studies indicate that similar pyrimidine derivatives can inhibit human herpes virus type-1 (HHV-1) replication in vitro .

- Antitumor Effects : Research has demonstrated that certain pyrimidine derivatives exhibit cytotoxic effects against tumor cell lines. The mechanism often involves the induction of apoptosis through modulation of signaling pathways .

- Immunomodulatory Effects : Compounds like this compound may influence immune responses by modulating nitric oxide production and cytokine secretion in immune cells. This suggests potential applications in treating autoimmune disorders .

Antiviral Activity

A study focusing on oxazolo[5,4-d]pyrimidines, which include this compound derivatives, found significant antiviral activity against HHV-1. The compounds inhibited viral replication and showed low toxicity to host cells. This highlights their potential as antiviral agents in therapeutic applications .

Antitumor Activity

In vitro studies have shown that this compound and its analogs can inhibit the proliferation of various cancer cell lines. The compounds were found to induce apoptosis through activation of caspase pathways, demonstrating their potential as anticancer agents .

Immunomodulatory Effects

Research indicates that this compound can modulate nitric oxide (NO) production in immune cells. In experiments with mouse peritoneal cells stimulated with lipopolysaccharides (LPS), certain pyrimidine derivatives significantly suppressed NO production, suggesting a role in regulating inflammatory responses .

Case Studies

- Antiviral Study : A specific case study examined the efficacy of a series of pyrimidine derivatives against HHV-1. The study reported that compounds with fluorine substitutions exhibited enhanced antiviral activity compared to their non-fluorinated counterparts.

- Cancer Cell Line Study : Another study assessed the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4,6-difluoropyrimidin-5-amine, and how can reaction conditions be optimized to improve yield?

A common synthetic approach involves nucleophilic substitution reactions using fluorinated precursors under basic conditions. For example, reacting 5-aminopyrimidine derivatives with fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like DMF at 80–100°C can introduce fluorine atoms at the 4 and 6 positions. Yield optimization requires precise control of stoichiometry, temperature, and reaction time, with purification via column chromatography or recrystallization . Monitoring intermediates using TLC or LC-MS ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution patterns and regiochemistry.

- HPLC (with UV/Vis or MS detection) to assess purity (>95% is typical for research-grade material).

- FT-IR to identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).

- Elemental analysis for empirical formula validation. Stability testing under storage conditions (e.g., -20°C in inert atmosphere) is critical to prevent decomposition .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the 4 and 6 positions affect the electronic properties and reactivity of the pyrimidine ring?

Fluorine’s electronegativity increases the electron-withdrawing nature of the pyrimidine ring, lowering the pKa of the 5-amino group and enhancing its nucleophilicity. Computational studies (e.g., DFT calculations) reveal altered charge distribution, which can influence binding affinity to biological targets like kinases or enzymes. Substituent effects can be further probed via Hammett σ constants or frontier molecular orbital analysis .

Q. What strategies can mitigate instability of this compound during biological assays, particularly in DMSO solutions?

DMSO-induced degradation can be minimized by:

- Preparing fresh stock solutions in anhydrous DMSO and storing at -80°C.

- Adding stabilizers like ascorbic acid (1–5 mM) to scavenge free radicals.

- Avoiding prolonged exposure to light or oxygen. Parallel stability studies using LC-MS or NMR can identify degradation products (e.g., defluorinated derivatives) .

Q. How can researchers design experiments to evaluate the compound’s binding specificity to therapeutic targets (e.g., kinases) while minimizing off-target effects?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (Kd, kon/koff).

- Kinase profiling assays (e.g., Eurofins KinaseProfiler™) screen against a panel of 100+ kinases to identify selectivity.

- Crystallography or molecular docking elucidates binding modes and guides structure-activity relationship (SAR) studies .

Q. What computational methods are recommended to model the interactions of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Predict conformational stability in binding pockets (e.g., using GROMACS or AMBER).

- Docking Software (AutoDock Vina, Schrödinger) : Screen against protein databases (PDB) to prioritize experimental targets.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with fluorine atoms) for lead optimization .

Methodological Considerations

Q. How should researchers handle contradictions in reported biological activity data for this compound derivatives?

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources.

- Dose-response validation : Replicate experiments under standardized conditions (e.g., NIH/NCATS guidelines).

- Orthogonal assays : Confirm activity using complementary methods (e.g., enzymatic vs. cell-based assays) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.

- Store in airtight containers with desiccants to prevent hydrolysis.

- Follow OSHA guidelines for chemical waste disposal (e.g., neutralization before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.